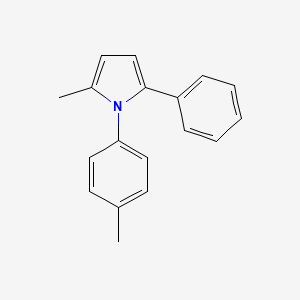
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms The compound is characterized by the presence of a furan ring, a benzyl group, and a thioxo group, making it a complex and multifunctional molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone. This step usually requires a solvent such as ethanol or methanol and is conducted under reflux conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the thiazolidinone core reacts with benzyl chloride in the presence of a base like sodium hydroxide.
Addition of the Furyl Group: The furyl group is typically added through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with furfural in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the molecule, potentially converting the enylidene group to an alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one serves as a versatile intermediate for the construction of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.
Biology
The compound has shown potential as a bioactive molecule. Studies have indicated its efficacy in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
Preliminary research suggests that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a promising lead compound for therapeutic agents.
Industry
In materials science, the compound’s unique structural features could be exploited in the design of novel polymers or as a component in electronic materials.
Mécanisme D'action
The mechanism of action of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its thioxo group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The compound’s ability to undergo redox reactions also allows it to modulate oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are well-known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar in structure but with variations in the substituents attached to the thiazolidinone ring.
Furyl-thiazolidinones: Compounds that feature a furan ring attached to the thiazolidinone core, similar to the compound .
Uniqueness
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a benzyl group, along with the thioxo functionality, distinguishes it from other thiazolidinone derivatives.
Propriétés
Formule moléculaire |
C17H13NO2S2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(5Z)-3-benzyl-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c19-16-15(10-4-8-14-9-5-11-20-14)22-17(21)18(16)12-13-6-2-1-3-7-13/h1-11H,12H2/b8-4+,15-10- |
Clé InChI |
YHSBXXPINTVKRS-VVGDYKIKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide](/img/structure/B11650808.png)
![N,N'-1,4-phenylenebis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B11650811.png)
![diethyl 2-{1-[(2,5-dioxopyrrolidin-1-yl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11650818.png)

![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11650820.png)
methanone](/img/structure/B11650824.png)
![4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11650826.png)
![2-{3-[(E)-(4,6-dioxo-1-phenyl-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11650830.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650845.png)
![8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650847.png)
![{2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid](/img/structure/B11650859.png)
![3-[(2E)-2-(2-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11650868.png)
![(6Z)-6-({3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11650879.png)

